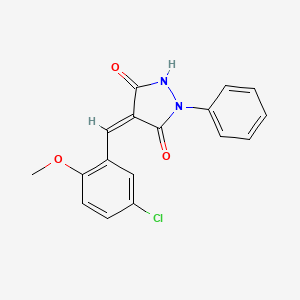
4-(benzoylamino)-N,N-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzoylamino)-N,N-dimethylbenzamide, also known as benzocaine, is a local anesthetic that is commonly used in medical and dental procedures. It is a white, crystalline powder that is soluble in both water and alcohol. Benzocaine is a member of the ester local anesthetic group and is often used as a substitute for cocaine due to its similar numbing effects.
Mécanisme D'action
Benzocaine works by blocking the voltage-gated sodium channels in nerve cells, preventing the transmission of pain signals to the brain. It also has a weak effect on potassium channels, which can lead to membrane depolarization and inhibition of action potentials.
Biochemical and Physiological Effects
Benzocaine has been shown to have a low toxicity profile and is generally well-tolerated. However, it can cause allergic reactions in some individuals, and in rare cases, it can cause methemoglobinemia, a condition where the blood is unable to transport oxygen effectively.
Avantages Et Limitations Des Expériences En Laboratoire
Benzocaine is widely used in laboratory experiments as a local anesthetic due to its potency and low toxicity. It is also relatively inexpensive and easy to obtain. However, its use is limited by its short duration of action and its potential to interfere with certain assays.
Orientations Futures
There are several potential future directions for research on 4-(benzoylamino)-N,N-dimethylbenzamide. One area of interest is the development of novel formulations that can improve its duration of action and reduce its potential for toxicity. Another area of research is the investigation of its potential use in the treatment of chronic pain and other conditions. Additionally, there is a need for further studies on its mechanism of action and its effects on different types of nerve cells.
In conclusion, this compound, or this compound, is a local anesthetic that has been extensively studied for its use in medical and dental procedures. It works by blocking voltage-gated sodium channels in nerve cells, preventing the transmission of pain signals to the brain. While it has a low toxicity profile and is generally well-tolerated, its use is limited by its short duration of action and potential to interfere with certain assays. There is a need for further research on its mechanism of action, potential uses in the treatment of chronic pain, and the development of novel formulations that can improve its duration of action and reduce its potential for toxicity.
Méthodes De Synthèse
Benzocaine can be synthesized through the esterification of p-aminobenzoic acid with methanol and sulfuric acid. The resulting product is then reacted with dimethylamine to yield 4-(benzoylamino)-N,N-dimethylbenzamide.
Applications De Recherche Scientifique
Benzocaine has been extensively studied for its use as a local anesthetic in medical and dental procedures. It has also been investigated for its potential use in the treatment of various conditions such as chronic pain, cough, and sore throat.
Propriétés
IUPAC Name |
4-benzamido-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-18(2)16(20)13-8-10-14(11-9-13)17-15(19)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJPIIHTXQYORI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-({[(5-methyl-3-isoxazolyl)amino]carbonyl}amino)benzoate](/img/structure/B5806704.png)


![3-(2-hydroxyethyl)-6,6-dimethyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5806720.png)
![1-[(2-bromo-4-chlorophenyl)sulfonyl]piperidine](/img/structure/B5806725.png)





![3-(4-chlorophenyl)-4-(4-methylphenyl)-5-[(2-methyl-2-propen-1-yl)thio]-4H-1,2,4-triazole](/img/structure/B5806790.png)
![1-methyl-3-{[4-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5806793.png)

![5-bromo-N-{[(2-fluorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5806798.png)